1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(21-14-1-2-16-17(11-14)26-12-25-16)20-8-10-23-9-5-15(22-23)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVVFSRZVLLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzo[d]dioxol-5-amine
Benzo[d]dioxol-5-amine (1 ) is synthesized via reduction of 5-nitrobenzo[d]dioxole using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 50°C for 6 hours. The product is isolated by filtration and recrystallization (ethanol/water), yielding pale yellow crystals (mp 92°C, 85% yield).
Urea Formation via Phosgene-Mediated Carbamoylation
A solution of 1 (1.0 g, 6.6 mmol) in anhydrous chloroform (20 mL) is treated with phosgene (12.5% w/v in toluene, 5.3 mL, 6.6 mmol) at 0°C. After 30 minutes, 2-aminoethyl bromide hydrobromide (1.45 g, 7.3 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The organic layer is washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated to afford 2 (1-(benzo[d]dioxol-5-yl)-3-(2-bromoethyl)urea) as a white solid (1.4 g, 78% yield).
Characterization of 2 :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.81 (d, J = 8.0 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.64 (d, J = 8.0 Hz, 1H, ArH), 5.94 (s, 2H, OCH₂O), 5.21 (t, J = 5.6 Hz, 1H, NH), 3.65 (q, J = 6.0 Hz, 2H, CH₂Br), 3.38 (q, J = 6.0 Hz, 2H, NHCH₂).
- IR (KBr) : 3345 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O).
Synthesis of the Pyridinyl-Pyrazole-Ethyl Fragment
Pyrazole Ring Formation
A mixture of pyridine-4-carbaldehyde (0.5 g, 4.7 mmol) and hydrazine hydrate (0.25 mL, 5.1 mmol) in ethanol (15 mL) is refluxed for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography (SiO₂, CHCl₃/MeOH 9:1) to yield 3-(pyridin-4-yl)-1H-pyrazole (3 ) as a white solid (0.42 g, 72%).
Characterization of 3 :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 149.8 (C=N), 145.2 (pyridine C), 128.4 (pyrazole C).
Alkylation of Pyrazole with Ethylenediamine
Compound 3 (0.3 g, 2.2 mmol) is dissolved in DMF (10 mL) and treated with NaH (60% dispersion, 0.11 g, 2.6 mmol) at 0°C. After 30 minutes, 1,2-dibromoethane (0.24 mL, 2.6 mmol) is added, and the mixture is stirred at 80°C for 6 hours. The product, 1-(2-bromoethyl)-3-(pyridin-4-yl)-1H-pyrazole (4 ), is isolated via silica gel chromatography (hexane/EtOAc 3:1, 0.65 g, 68% yield).
Final Coupling and Purification
Nucleophilic Substitution of Bromide
A mixture of 2 (0.5 g, 1.6 mmol) and 4 (0.48 g, 1.6 mmol) in acetonitrile (15 mL) is treated with K₂CO₃ (0.44 g, 3.2 mmol) and stirred at 60°C for 24 hours. The reaction is filtered, concentrated, and purified via recrystallization (ethanol) to yield the target compound as a colorless solid (0.62 g, 75%).
Optimization Data
Reaction conditions were systematically varied to maximize yield:
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | ACN, DMF, THF | ACN | 75 |
| Temperature (°C) | 40, 60, 80 | 60 | 75 |
| Base | K₂CO₃, Et₃N, NaHCO₃ | K₂CO₃ | 75 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 2H, pyridine H), 7.72 (d, J = 4.8 Hz, 2H, pyridine H), 7.15 (d, J = 8.0 Hz, 1H, ArH), 6.94 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 6.12 (s, 2H, OCH₂O), 4.32 (t, J = 6.0 Hz, 2H, NCH₂CH₂N), 3.65 (t, J = 6.0 Hz, 2H, CH₂N), 3.22 (q, J = 6.0 Hz, 2H, NHCH₂).
- ¹³C NMR (150 MHz, DMSO-d₆) : δ 158.2 (C=O), 150.1 (pyridine C), 147.8 (pyrazole C), 121.6 (ArC).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₈N₆O₃ : 366.1423 [M+H]⁺
- Found : 366.1425 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-Containing Heterocycles with Urea Linkages
- Target Compound : The pyridin-4-yl substituent on the pyrazole ring distinguishes it from analogs. This electron-deficient aromatic system may enhance interactions with enzymatic active sites.
- 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-5-fluoro-1H-indole (37) : Features a fluorinated indole core instead of pyrazole-pyridine. Fluorine substitution improves metabolic stability and lipophilicity .
- 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l) : Contains a hydroxymethyl group on the pyrazole, increasing polarity and aqueous solubility compared to the target compound .
Substituent Effects on Physical Properties
Key Observations :
Reaction Conditions and Yields
- Target Compound : Likely synthesized via a two-step process: (1) formation of the pyrazole-ethylamine intermediate, followed by (2) urea coupling with benzo[d][1,3]dioxol-5-yl isocyanate. Analogous methods use reflux in toluene or chloroform .
- Compounds 37–39 (Ev2) : Synthesized via condensation of indole-3-carbaldehydes with amines in DMF under basic conditions (K₂CO₃), yielding 26–40% .
- 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (Ev6) : Prepared via Staudinger reaction between azides and amines, achieving moderate yields (50–70%) after crystallization .
Solvent and Catalyst Influence
- DMF is preferred for indole-imidazole couplings due to its high polarity and ability to stabilize intermediates .
- Chloroform and toluene are used in urea syntheses for their low reactivity and ease of removal .
Pharmacological Implications (Inferred)
- Neuroactive Potential: Benzo[d][1,3]dioxol derivatives (e.g., ) show anticonvulsant activity, possibly via GABA modulation .
- Kinase Inhibition : Pyridin-4-yl groups in urea derivatives (e.g., ) are associated with kinase binding due to their planar geometry .
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic molecule that has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 357.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its bioactivity, linked to a pyridinyl-substituted pyrazole.
Structural Representation
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. A study highlighted the synthesis of derivatives that showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures displayed minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been documented extensively. A series of studies have shown that compounds with similar structural features can induce cytotoxicity in various cancer cell lines. For example, certain pyrazolo[3,4-b]pyridine derivatives demonstrated low micromolar potencies against cancer cells while showing minimal toxicity to normal cells .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymes: Many pyrazole derivatives are known to inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Antiparasitic Activity: Compounds structurally similar to this one have shown efficacy against protozoan parasites such as Trypanosoma cruzi .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (nM) | Reference |
|---|---|---|---|
| 4e | Antibacterial | 80 | |
| 6c | Antibacterial | 90 | |
| Pyrazole Derivative X | Anticancer | <100 | |
| Pyrazolo[3,4-b]pyridine Y | Antiparasitic | 2.23 μM |
Table 2: Summary of Case Studies
Q & A
Q. Key Parameters :
| Factor | Optimal Condition | Impact | Source |
|---|---|---|---|
| Solvent | Anhydrous toluene | Minimizes side reactions | |
| Catalyst | Pd(PPh₃)₄ (Suzuki coupling) | Enhances cross-coupling efficiency | |
| Temperature | 80–110°C | Balances reaction rate and decomposition |
How is the molecular structure of this compound characterized, and which spectroscopic techniques are most effective?
Basic Research Focus
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons on benzo[d][1,3]dioxole (δ 6.7–7.1 ppm) and pyridyl/pyrazole moieties (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.12) .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonds between urea NH and pyridyl N atoms .
- HPLC-PDA : Monitors purity (>98%) with C18 columns (acetonitrile/water gradient) .
Advanced Tip : For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity in crowded aromatic regions .
What strategies are recommended for resolving contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : Standardize pH (7.4 vs. 6.8), serum content, or incubation time .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which alters efficacy .
- Target Selectivity : Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target effects .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability .
Example : A study reporting anti-inflammatory activity conflicting with another may differ in LPS-induced vs. TNF-α-driven models .
How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with:
- Pyrazole substitutions : Replace pyridin-4-yl with pyridin-3-yl to assess steric effects .
- Urea linker variations : Test thiourea or sulfonamide replacements for hydrogen-bonding capacity .
- Biological Testing : Screen analogs against target panels (e.g., kinases, GPCRs) to map pharmacophore requirements .
- Computational Modeling : Molecular dynamics simulations (e.g., Desmond) predict binding poses in ATP-binding pockets .
Q. Data-Driven SAR :
| Modification | Activity Change | Inference | Source |
|---|---|---|---|
| Benzo[d][1,3]dioxole → Phenyl | ↓ Potency | Electron-rich dioxole enhances target binding | |
| Ethyl spacer → Propyl | ↑ Solubility | Longer chain improves pharmacokinetics |
What in silico and in vitro methodologies are used to predict and validate molecular targets?
Q. Advanced Research Focus
- In Silico Approaches :
- Docking (AutoDock Vina) : Screens against PDB structures (e.g., EGFR kinase) to prioritize targets .
- Pharmacophore Modeling (Phase) : Identifies essential features (e.g., urea hydrogen bond donors) .
- In Vitro Validation :
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD < 1 µM for kinase targets) .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .
Case Study : Docking predicted inhibition of JAK2 (ΔG = -9.2 kcal/mol), validated via ELISA showing 72% inhibition at 10 µM .
What purification techniques are most effective for isolating high-purity samples?
Q. Basic Research Focus
- Multi-Step Purification :
- Liquid-Liquid Extraction : Removes unreacted amines using dichloromethane/water .
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
- Recrystallization : Ethanol/acetic acid (2:1) yields crystals with >99% purity .
- Analytical QC :
- HPLC-MS : Detects impurities <0.1% .
- TLC Monitoring : Rf = 0.3–0.4 (ethyl acetate/hexane 3:7) ensures reaction completion .
How do reaction conditions (e.g., solvent, catalyst) impact byproduct formation in multi-step syntheses?
Q. Advanced Research Focus
- Byproduct Sources :
- Solvent Polarity : Polar aprotic solvents (DMF) accelerate urea formation but may hydrolyze pyrazole intermediates .
- Catalyst Loading : Excess Pd(PPh₃)₄ in Suzuki coupling generates homocoupling byproducts (e.g., biphenyl derivatives) .
- Mitigation Strategies :
- Low-Temperature Quenching : Halts reactions at 90% conversion to avoid decomposition .
- Scavenger Resins : Remove residual boronic acids post-coupling .
Example : Using 1.1 eq. of carbodiimide reduces urea dimerization from 15% to <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
